3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research, including medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the use of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine as a starting material. The synthetic route includes several key steps:
Substitution Reaction: The starting material undergoes a substitution reaction with pyrrolidine or morpholine to form an intermediate.
Reduction Reaction: The intermediate is then subjected to a reduction reaction to yield another intermediate.
Acylation: The final step involves acylation with phenyl chloroformate to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as protein kinase domains. By binding to these domains, the compound can modulate the activity of enzymes involved in critical cellular processes. This modulation can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific structural features and biological activities. Unlike other similar compounds, it has shown significant potential as an antitumor agent, making it a valuable candidate for further research and development .
Biological Activity
3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a fused ring system consisting of a pyrazole and a pyrimidine ring. The compound's molecular formula is C8H10N4O2, and its structural characteristics contribute to its unique biological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly protein kinases. These enzymes play critical roles in cellular signaling pathways that regulate cell proliferation and apoptosis. By inhibiting specific kinases, this compound can potentially induce apoptosis in cancer cells and inhibit tumor growth.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties:
- Inhibition of Cell Proliferation : Studies indicate that this compound can effectively inhibit the proliferation of various cancer cell lines, suggesting its potential as an antitumor agent .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Enzymatic Inhibition
The compound also displays inhibitory activity against several enzymes:
- Protein Kinases : It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to cell cycle arrest and subsequent apoptosis in malignant cells.
- Other Enzymes : Additionally, it has shown promise in inhibiting other enzymatic activities relevant to cancer progression and inflammation .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Substitution Reaction : Starting with 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine, the compound undergoes substitution with nucleophiles such as pyrrolidine.
- Reduction Reaction : The resulting intermediate is subjected to reduction to yield another intermediate.
- Acylation : The final step involves acylation with carboxylic acids to produce the target compound .
Case Studies and Research Findings
Recent studies have focused on the biological activities of pyrazolo[1,5-a]pyrimidines, including this compound. Notable findings include:
Properties
IUPAC Name |
3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-6-4-11-12-5-7(9(13)14)3-10-8(6)12/h3-5H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGFQZNAZFBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=CC(=CN2N=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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